![molecular formula C8H10O2 B2893573 [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol CAS No. 1821781-95-6](/img/structure/B2893573.png)
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol is an organic compound with a molecular weight of 138.2 g/mol . This compound features a cyclopropyl group attached to a furan ring, making it a unique structure in organic chemistry. It is known for its high reactivity and selectivity, making it valuable in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a furan derivative. One common method is the reaction of furan with a cyclopropylcarbinyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of catalysts, such as transition metal complexes, can also enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanone.
Reduction: Formation of [(1R,2R)-2-(Tetrahydrofuran-2-yl)cyclopropyl]methanol.
Substitution: Formation of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methyl halides.
Applications De Recherche Scientifique
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanmethanol:
[(1R,2R)-2-(Tetrahydrofuran-2-yl)cyclopropyl]methanol: A reduced form of the compound with a tetrahydrofuran ring instead of a furan ring.
Uniqueness
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol is unique due to its combination of a furan ring and a cyclopropyl group. This structure imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications and research studies .
Propriétés
IUPAC Name |
[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBLYDANYJWMOB-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
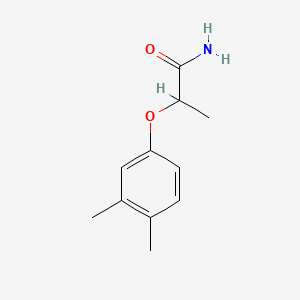
![2-(4-chlorophenoxy)-2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide](/img/structure/B2893491.png)
![1-(PYRROLIDIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2893492.png)
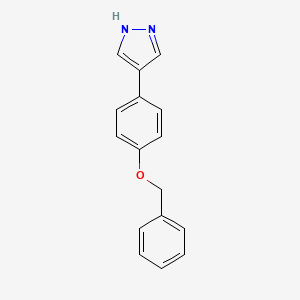
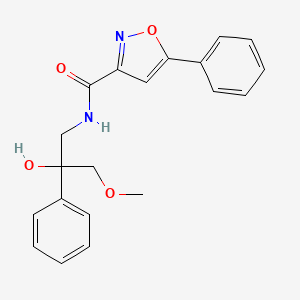
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2893501.png)
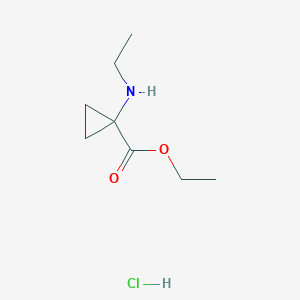
![N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2893505.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2893506.png)

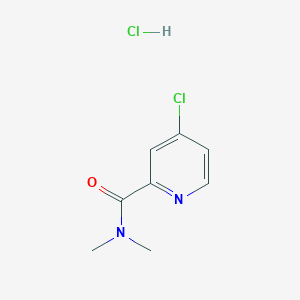
![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B2893509.png)
![4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2893510.png)
![ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B2893513.png)
